molecular formula C9H9Cl2FO B1528587 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol CAS No. 1178822-45-1

2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol

Cat. No.: B1528587
CAS No.: 1178822-45-1
M. Wt: 223.07 g/mol
InChI Key: QPWSGBBIYHDEMR-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, and a propan-2-ol group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzene as the starting material.

  • Halogenation: The benzene ring undergoes halogenation to introduce chlorine and fluorine atoms at the 2, 4, and 5 positions.

  • Grignard Reaction: The halogenated benzene is then treated with magnesium to form a Grignard reagent.

  • Reaction with Acetone: The Grignard reagent is reacted with acetone to form the corresponding tertiary alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can replace one or more of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-(2,4-Dichloro-5-fluorophenyl)propanone

  • Reduction: 2-(2,4-Dichloro-5-fluorophenyl)propan-1-ol

  • Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzene: Lacks the propan-2-ol group.

  • 2-(2,4-Dichlorophenyl)propan-2-ol: Lacks the fluorine atom.

  • 2-(2,4-Dichloro-5-fluorophenyl)ethanol: Has an ethyl group instead of a propyl group.

Uniqueness: 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is unique due to its combination of halogen atoms and the tertiary alcohol group, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSGBBIYHDEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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